4-(n-Hexylthio)thiophenol
Description
Significance of Aryl Thiol Functional Groups in Supramolecular Assembly and Nanotechnology
The aryl thiol group (Ar-SH) is of paramount importance in the fields of supramolecular assembly and nanotechnology, primarily due to its strong affinity for metal surfaces. conicet.gov.ar Thiols, including aromatic variants like the one found in 4-(n-Hexylthio)thiophenol, readily form self-assembled monolayers (SAMs) on the surfaces of noble metals such as gold, silver, and platinum. conicet.gov.armdpi.com This process involves the formation of a strong, covalent-like bond between the sulfur atom and the metal, leading to highly ordered, densely packed molecular films. conicet.gov.arresearchgate.netdiva-portal.org
The ability to form these robust SAMs is fundamental to numerous applications:
Surface Modification : SAMs can precisely control the surface properties of materials, modifying characteristics like wetting, adhesion, and corrosion resistance. researchgate.netresearchgate.net
Nanoparticle Stabilization : Thiol ligands are among the most effective agents for stabilizing metal nanoparticles, preventing their aggregation and controlling their growth and size. mdpi.comacs.org The thiolate layer protects the metallic core and allows for further functionalization. conicet.gov.ar
Molecular Electronics : The well-defined structure of SAMs makes them ideal candidates for use as components in molecular-scale electronic devices, where they can act as "molecular wires". diva-portal.org
The aryl thiol group, with its specific electronic properties and pKa, offers unique advantages in these applications compared to its aliphatic counterparts. nih.gov The aromatic ring influences the packing and orientation of the molecules within the monolayer, and its electronic nature can be tuned to modulate charge transfer at the molecule-metal interface. researchgate.netacs.org
Role of Alkyl Thioether Moieties in Molecular Design for Tailored Functionality
Key contributions of the alkyl thioether group include:
Modulating Self-Assembly : In contrast to the upright orientation often adopted by simple alkanethiols in SAMs, molecules with thioether groups can lie parallel to the surface. aip.orgtufts.edu This arrangement is driven by van der Waals interactions between the alkyl chains and the substrate, allowing for dimensional control of the assembly parallel to the surface. aip.orgaip.org
Influencing Packing and Defects : The presence and structure of the alkyl chain can influence the packing density and order of molecular assemblies. unipa.it The flexibility of the thioether bond, which has a low rotational energy barrier, can impart significant molecular asymmetry, frustrating efficient packing and leading to lower melting points. rsc.org This can also lead to monolayers with lower defect densities compared to some thiol-based systems. tufts.eduacs.org
Solubility and Processability : The n-hexyl group enhances the solubility of the molecule in organic solvents, which is a critical factor for solution-based processing and synthesis.
The thioether group is not merely a passive spacer; it actively participates in the molecule's behavior, offering a secondary level of control over the final properties of the assembled material. nih.gov
Current Research Paradigms for Bifunctional Organic Molecules in Materials Science
This compound is an exemplar of a bifunctional organic molecule, which is defined by the presence of two distinct functional groups within a single compound. wikipedia.orgfiveable.me This bifunctionality is a powerful paradigm in modern materials science, as it allows for the creation of complex, multi-purpose materials from a single molecular building block. acs.orgmdpi.com
In molecules like this compound, the two sulfur-containing groups have different chemical reactivities and binding affinities, enabling orthogonal assembly or reaction strategies.
The thiol group provides a strong, primary anchoring point to a metal surface, as discussed previously. researchgate.net
The thioether group , being less reactive, can serve other roles. It can act as a hemilabile ligand in coordination chemistry, where its weaker bond to a metal center can be reversibly broken and formed. researchgate.net It also dictates the intermolecular forces that govern the lateral organization of the molecules in an assembly.
This design strategy eliminates issues of phase separation and dilution that can occur in multi-component systems. acs.org By building multiple functionalities into one molecule, researchers can achieve precise control over the structure and properties of materials, leading to advancements in areas such as organic solar cells, catalysts, and functional surfaces. researchgate.netrsc.org
Chemical Data for this compound
| Property | Value | Source |
| CAS Number | 80511-79-1 | fluorochem.co.ukfluorochem.co.uk |
| Molecular Formula | C12H18S2 | N/A |
| MDL Number | MFCD16293607 | fluorochem.co.ukfluorochem.co.uk |
| Canonical SMILES | CCCCCCCSC1=CC=C(S)C=C1 | fluorochem.co.uk |
| InChI Key | JHYSBFUBEQYENM-UHFFFAOYSA-N | fluorochem.co.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hexylsulfanylbenzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S2/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9,13H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYSBFUBEQYENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=CC=C(C=C1)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 4 N Hexylthio Thiophenol and Its Adducts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-(n-Hexylthio)thiophenol in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular skeleton.
In a typical ¹H NMR spectrum, the aromatic protons of the thiophenol ring would appear as two distinct doublets in the range of 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the carbon adjacent to the thioether sulfur (S-CH₂) are expected to resonate around 2.9-3.0 ppm as a triplet, while the thiol proton (S-H) would present as a singlet, typically around 3.5 ppm. rsc.orgresearchgate.net The remaining methylene (B1212753) groups of the n-hexyl chain would produce a series of multiplets in the upfield region of the spectrum, approximately between 1.2 and 1.7 ppm, with the terminal methyl group appearing as a triplet around 0.9 ppm.
¹³C NMR spectroscopy complements the proton data, with the aromatic carbons showing signals in the 125-140 ppm region. The carbon atom directly bonded to the thiol group (C-SH) and the carbon bonded to the thioether sulfur (C-S-Hexyl) would have distinct chemical shifts influenced by the sulfur atoms. The aliphatic carbons of the hexyl chain would appear in the 14-35 ppm range. Analysis of these spectra, including coupling constants and advanced 2D NMR techniques like COSY and HSQC, can confirm connectivity and provide insights into the preferred conformations of the flexible n-hexyl chain. hhu.de
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on analogous structures like 4-(methylthio)thiophenol (B72300) and other alkyl thiophenols.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (ortho to -SH) | ~7.3-7.5 | Doublet |
| Aromatic (ortho to -S-Hexyl) | ~7.1-7.3 | Doublet |
| Thiol (-SH) | ~3.5 | Singlet |
| Methylene (-S-CH₂) | ~2.9-3.0 | Triplet |
| Other Methylene (-CH₂-) | ~1.2-1.7 | Multiplets |
| Methyl (-CH₃) | ~0.9 | Triplet |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups within this compound and probing non-covalent interactions.
The FT-IR spectrum provides clear signatures for key vibrational modes. A characteristic, though often weak, absorption band for the S-H stretch is expected around 2550-2600 cm⁻¹. researchgate.net The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. researchgate.net Aliphatic C-H stretching from the hexyl group would be observed as strong bands between 2850 and 2960 cm⁻¹. The C-S stretching vibrations, crucial for identifying the thioether and thiol moieties, typically appear in the fingerprint region between 600 and 800 cm⁻¹. researchgate.net
Raman spectroscopy offers complementary information. The S-H and C-S bonds, which can be weak in IR, often produce more intense signals in Raman spectra. rsc.org Thiophenol-based molecules are known to be excellent candidates for Surface-Enhanced Raman Spectroscopy (SERS), where adsorption onto a metallic surface can dramatically amplify the Raman signal, providing detailed information about the molecule's orientation and interaction with the substrate. rsc.orgrsc.org The benzene ring vibrations are particularly strong in Raman spectra. d-nb.info
Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on characteristic values for thiophenols and alkyl sulfides.
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 |
| Aliphatic C-H Stretch | FT-IR, Raman | 2850 - 2960 |
| Thiol S-H Stretch | FT-IR, Raman | 2550 - 2600 |
| Aromatic C=C Stretch | FT-IR, Raman | 1450 - 1600 |
| C-S Stretch | FT-IR, Raman | 600 - 800 |
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its structure through controlled fragmentation. Using an ionization technique like electrospray ionization (ESI) or electron impact (EI), a molecular ion peak ([M]⁺ or [M-H]⁻) corresponding to the compound's exact mass would be observed.
Under tandem mass spectrometry (MS/MS) conditions, the molecular ion is fragmented to produce a characteristic pattern. For this compound, several key fragmentation pathways can be predicted. researchgate.net A prominent fragmentation would involve the cleavage of the C-S bond of the thioether, leading to the loss of the hexyl radical (•C₆H₁₃) or hexene (C₆H₁₂) via rearrangement. Another likely pathway is the cleavage of the bond between the sulfur and the aromatic ring. Fragmentation of the alkyl chain itself would also produce a series of daughter ions separated by 14 Da (corresponding to CH₂ units). The fragmentation of the thiophenol moiety itself can lead to the loss of a CS group. researchgate.netyoutube.com This detailed fragmentation pattern serves as a molecular fingerprint, confirming the identity and structural components of the compound.
Table 3: Predicted Mass Spectrometry Fragments for this compound (Molecular Weight: 226.41 g/mol)
| m/z Value (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |
| 226 | [C₁₂H₁₈S₂]⁺ | Molecular Ion (M⁺) |
| 141 | [C₆H₅S₂]⁺ | Loss of hexyl radical (•C₆H₁₃) |
| 125 | [C₆H₅S]⁺ | Cleavage of the thioether S-C(hexyl) bond and S-H bond |
| 109 | [C₆H₅S]⁺ | Loss of the hexylthio group (•SC₆H₁₃) |
| 85 | [C₆H₁₃]⁺ | Hexyl cation |
X-ray Crystallography for Solid-State Packing and Supramolecular Architecture
While specific crystallographic data for this compound is not widely published, X-ray crystallography remains the definitive method for determining its three-dimensional structure in the solid state. nih.gov If suitable single crystals could be grown, this technique would provide precise atomic coordinates, bond lengths, and bond angles. researchgate.net
Electronic Absorption and Emission Spectroscopy for Optical Properties
Electronic absorption (UV-Vis) and emission (fluorescence, phosphorescence) spectroscopy are employed to investigate the optical properties of this compound, which are governed by its electronic transitions. Thiophenol derivatives typically exhibit strong absorption bands in the ultraviolet region. rsc.org
The spectrum is expected to be dominated by π→π* transitions associated with the benzene ring, likely appearing as one or more intense bands below 300 nm. The presence of the sulfur atoms, with their non-bonding lone pair electrons, may also give rise to weaker n→π* transitions at longer wavelengths, although these are often obscured by the more intense π→π* bands. rsc.org The substitution pattern on the benzene ring and the nature of the solvent can influence the position (λ_max) and intensity (molar absorptivity) of these absorption bands. While many simple thiophenols show little to no fluorescence at room temperature, phosphorescence from the lowest triplet state might be observable, particularly at low temperatures. rsc.org
Theoretical and Computational Chemistry of 4 N Hexylthio Thiophenol Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and geometry of molecules like 4-(n-Hexylthio)thiophenol. By solving the Kohn-Sham equations, DFT methods can accurately predict molecular properties by modeling the electron density. Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly employed to balance computational cost with accuracy for sulfur-containing aromatic compounds. These calculations begin with geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation, providing key data on bond lengths, bond angles, and dihedral angles.
DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed, which yields the harmonic vibrational frequencies. These theoretical frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes.
For this compound, key vibrational signatures include the S-H stretching frequency, typically observed around 2500-2600 cm⁻¹, and the C-S stretching modes. The presence of the n-hexylthio group introduces additional vibrational modes associated with the alkyl chain, primarily C-H stretching and bending frequencies. The aromatic ring gives rise to characteristic C=C stretching and C-H bending modes. Computational studies on similar molecules, like thiophenol adsorbed on gold clusters, have demonstrated that DFT can accurately model the shifts in these frequencies upon interaction with a surface, highlighting the sensitivity of vibrational spectroscopy to the molecule's chemical environment researchgate.net.
Table 1: Representative Predicted Vibrational Modes for Substituted Thiophenols
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| ν(S-H) | 2550 - 2600 | Stretching of the thiol S-H bond. |
| ν(C-S) | 600 - 750 | Stretching of the carbon-sulfur bonds. |
| ν(Aromatic C-H) | 3000 - 3100 | Stretching of the C-H bonds on the benzene (B151609) ring. |
| ν(Aliphatic C-H) | 2850 - 2960 | Symmetric and asymmetric stretching of C-H bonds in the hexyl group. |
| δ(Aromatic C-H) | 700 - 900 | Out-of-plane bending of the aromatic C-H bonds. |
Note: These are general ranges; precise frequencies for this compound would be determined via specific DFT calculations.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity.
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated. These quantities provide a quantitative measure of a molecule's reactivity. The n-hexylthio group at the para position is an electron-donating group, which is expected to raise the HOMO energy and lower the HOMO-LUMO gap compared to unsubstituted thiophenol, thereby increasing its reactivity.
Table 2: Key Reactivity Descriptors Derived from DFT
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | χ = -μ = -(EHOMO + ELUMO) / 2 | The power of an atom or molecule to attract electrons. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. |
Molecular Dynamics Simulations for Self-Assembly Processes and Interfacial Behavior
While DFT provides a static, ground-state picture, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecular systems over time. For a molecule like this compound, MD is particularly valuable for studying its behavior in condensed phases, such as its self-assembly into monolayers on surfaces and its behavior at interfaces. Molecules of this type, containing a thiol headgroup and an alkyl chain, are known to form well-ordered self-assembled monolayers (SAMs) on metal surfaces like gold, silver, and nickel nih.gov.
MD simulations use classical mechanics and force fields—sets of parameters that describe the potential energy of the system—to calculate the trajectories of atoms and molecules. These simulations can model systems containing thousands of molecules over nanoseconds or longer, revealing emergent collective behaviors. For alkylthiols, MD studies typically investigate properties such as the tilt angle of the molecules relative to the surface normal, the packing density of the monolayer, and the conformational ordering of the alkyl chains nih.govresearchgate.netnih.gov. The simulations can also elucidate the influence of factors like temperature, surface coverage, and solvent on the structure and stability of the assembled layer nih.govresearchgate.net. Such studies are crucial for understanding how to control the properties of these surfaces for applications in nanotechnology, electronics, and corrosion prevention nih.gov.
Quantum Chemical Modeling of Reaction Mechanisms
Quantum chemical methods, primarily DFT, are essential for modeling the detailed mechanisms of chemical reactions. These models allow for the exploration of the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. By calculating the energies of these species, reaction pathways can be mapped, and activation energies (the energy barriers to reaction) can be determined.
For this compound, several reaction types are of interest. A primary reaction is the homolytic cleavage (bond dissociation) of the S-H bond, which is discussed in section 4.4. Another important class of reactions involves the oxidation of the sulfur atoms. Computational studies on the oxidation of thiols and thiophenes by radicals like the hydroxyl radical (•OH) have shown that DFT can effectively distinguish between different possible pathways, such as H-atom abstraction from the S-H group versus addition to the aromatic ring nih.govnih.gov. The calculations can pinpoint the most kinetically favorable pathway by identifying the one with the lowest activation energy barrier nih.gov. Similarly, the reaction of thiols with other electrophiles or radicals can be modeled to understand their antioxidant behavior or their role in biological systems acs.orgwhiterose.ac.uk.
Investigation of Substituent Effects on Chemical Properties (e.g., S-H Bond Dissociation Energies)
The chemical properties of a thiophenol molecule are significantly influenced by the substituents on its aromatic ring. One of the most important properties in this regard is the S-H bond dissociation energy (BDE), which is the enthalpy change required to break the S-H bond homolytically to form a hydrogen atom and a thiophenoxyl radical. The S-H BDE is a key indicator of a thiol's ability to act as a radical scavenger or hydrogen atom donor.
Computational studies using DFT methods, such as the (RO)B3LYP functional with a 6-311++G(2df,2p) basis set, have been successfully used to calculate the S-H BDEs for a wide range of para-substituted thiophenols researchgate.net. A central finding from these studies is that the BDE is primarily governed by the stability of the resulting thiophenoxyl radical. Electron-donating groups (EDGs) at the para-position stabilize the radical through resonance or inductive effects, thereby lowering the S-H BDE. Conversely, electron-withdrawing groups (EWGs) destabilize the radical and increase the BDE.
The 4-(n-hexylthio) group, -S-(CH₂)₅CH₃, is considered an electron-donating group due to the lone pairs on the sulfur atom that can participate in resonance with the aromatic ring. Therefore, it is expected to lower the S-H BDE of thiophenol, making it a more effective hydrogen atom donor.
Table 3: Effect of Para-Substituents on the Calculated S-H Bond Dissociation Enthalpy (BDE) of Thiophenols
| Para-Substituent (X) | Substituent Type | Relative BDE (kcal/mol) (Compared to X=H) | Effect on Radical Stability |
|---|---|---|---|
| -NO₂ | Strong EWG | +3.5 | Destabilizing |
| -CN | Moderate EWG | +2.0 | Destabilizing |
| -H | (Reference) | 0.0 | Reference |
| -CH₃ | Weak EDG | -1.1 | Stabilizing |
| -OCH₃ | Moderate EDG | -2.7 | Stabilizing |
| -NH₂ | Strong EDG | -4.9 | Strongly Stabilizing |
| -S-Alkyl (e.g., -S-Hexyl) | Moderate EDG | (Expected to be negative) | Stabilizing |
Data adapted from theoretical calculations on various substituted thiophenols. The specific value for the n-hexylthio group would require a dedicated calculation but is expected to fall within the range of moderate EDGs. researchgate.net
Based on a comprehensive search of available scientific literature, it is not possible to generate a thorough and scientifically accurate article that focuses solely on the chemical compound “this compound” according to the specific outline provided.
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Applications in Advanced Materials and Nanotechnology
Integration into Organic Electronic and Optoelectronic Devices
In the realm of organic electronics, device performance is critically dependent on the quality of the interfaces between the different layers, particularly between the semiconductor and the electrodes. mdpi.com Self-assembled monolayers (SAMs) are a versatile and effective method for functionalizing these surfaces to optimize device characteristics. rsc.org Thiol-based molecules like 4-(n-Hexylthio)thiophenol are ideal candidates for forming SAMs on metal electrodes such as gold, silver, and copper due to the strong affinity of the sulfur atom for these metals. oaepublish.com
The formation of a this compound self-assembled monolayer on an electrode surface serves multiple functions that enhance the performance of organic electronic devices, such as organic field-effect transistors (OFETs) and organic solar cells. rsc.orgnih.gov The primary role of this interfacial layer is to tune the electronic and morphological properties of the interface. rsc.org
By creating a densely packed molecular layer, the SAM can passivate the electrode surface, reducing surface traps and creating a more favorable environment for the deposition of the organic semiconductor. The n-hexyl chains of the this compound molecules present a uniform, hydrophobic surface that can dictate the ordering and morphology of the overlying active layer. nih.gov This improved molecular packing in the semiconductor is beneficial for charge transport, as it minimizes grain boundaries and enhances π-orbital overlap between adjacent molecules. nih.govresearchgate.net
| SAM Treatment | Key SAM Characteristic | Impact on Semiconductor Layer | Effect on Device Performance | Reference |
|---|---|---|---|---|
| Alkyl Trichlorosilane | Long alkyl chains (10-22 carbons) | Generates a highly hydrophobic surface, leading to more tightly packed and uniform grains. | Increases field-effect mobility by improving charge transport between grains. | nih.gov |
| Pentafluorobenzenethiol (PFBT) | Strong dipole moment from C-F bonds | Influences the intrinsic electric field at the interface. | Shifts threshold voltage (Vth) and can enhance charge carrier density in the channel. | nih.gov |
| Untreated SiO₂ | Hydrophilic surface | Promotes island-like film growth with poor interconnection between grains. | Lower charge transport efficiency and lower field-effect mobility. | nih.gov |
Organic materials with significant third-order nonlinear optical (NLO) properties are of great interest for applications in photonics, including optical data storage, telecommunications, and optical limiting. nih.govmdpi.com These properties arise from the interaction of the material with intense electromagnetic fields, such as those from a laser. ucf.edu Organic compounds can be tailored through chemical synthesis to exhibit a range of NLO properties. nih.govnih.gov
Derivatives incorporating the this compound moiety into larger π-conjugated systems have shown potential as NLO materials. The sulfur atoms in the thioether and thiol groups can act as electron-donating centers, while the phenyl ring serves as a π-bridge. This structure facilitates intramolecular charge transfer (ICT), a key mechanism for enhancing NLO response.
For example, research on star-shaped hexylthiotruxene derivatives, which feature multiple hexylthio-substituted arms, has demonstrated large NLO absorption. nih.gov These molecules exhibit strong two-photon absorption (2PA) and three-photon absorption (3PA), which are third-order NLO processes. nih.gov The extended π-conjugation and high hyperpolarizability in these systems lead to significant nonlinear absorption coefficients. nih.gov The presence of the flexible n-hexylthio groups also enhances solubility and processability, which is a significant advantage for fabricating optical devices. nih.gov The magnitude of the NLO response in such systems is often evaluated by measuring their nonlinear absorption coefficients and hyperpolarizabilities.
| Material | Excitation Conditions | Nonlinear Process | NLO Coefficient | Reference |
|---|---|---|---|---|
| Hexylthiotruxene Derivative (TrSR3) | 532 nm, 5 ns | 2PA | β = 7.9 × 10⁻¹⁰ m/W | nih.gov |
| Hexylthiotruxene Derivative (TrSR3) | 800 nm, 100 fs | 3PA | γ = 7.4 × 10⁻²¹ m³/W² | nih.gov |
| Ball-type Copper Phthalocyanine | 532 nm, 7 ns | Nonlinear Absorption | βeff = 1.35 × 10⁻¹⁰ m/W | rsc.org |
| Non-fullerene Acceptor Derivative (MSTD7) | Theoretical (DFT) | Second Hyperpolarizability | ⟨γ⟩ = 3.66 × 10⁻³¹ esu | nih.gov |
Development of Chemosensors and Molecular Recognition Elements
Chemosensors are devices that use chemical or physical signals to detect the presence of specific analytes. The development of selective and sensitive sensors is crucial for environmental monitoring, medical diagnostics, and industrial process control. mdpi.com Thiophenol and its derivatives are versatile building blocks for creating chemosensors due to their ability to participate in a variety of molecular interactions and signaling mechanisms. nih.gov
At the heart of any chemosensor is a molecular recognition element that selectively binds the target analyte. This selectivity is governed by the principles of supramolecular and host-guest chemistry, which rely on a combination of non-covalent interactions. supramolecularevans.comthno.org this compound possesses several features that can be exploited for selective binding.
Coordination: The soft sulfur atoms of the thiol and thioether groups have a strong affinity for soft metal ions (e.g., Mercury(II), Palladium(II), Cadmium(II)), enabling the development of sensors for heavy metal detection.
π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with other aromatic molecules, which can be a key interaction for recognizing flat, electron-deficient or electron-rich aromatic analytes.
Hydrogen Bonding: While the thiol S-H bond is a weak hydrogen bond donor, it can be deprotonated to the thiolate anion, which is a strong hydrogen bond acceptor. This interaction can be used in sensors that operate under basic conditions.
Hydrophobic Interactions: The n-hexyl chain provides a nonpolar segment that can interact favorably with nonpolar parts of an analyte molecule through hydrophobic or van der Waals forces. This is particularly useful for binding organic molecules in aqueous environments. nih.gov
By incorporating this compound into larger, pre-organized host molecules like calixarenes or cyclodextrins, these individual interactions can be combined to create a binding pocket that is highly specific for a particular guest molecule. thno.orgfrontiersin.org
Once the analyte is selectively bound, the binding event must be converted into a measurable output signal through a transduction mechanism. supramolecularevans.com Platforms based on this compound can utilize both electrochemical and optical transduction methods.
Electrochemical Transduction: These sensors measure changes in electrical properties upon analyte binding. A common approach involves modifying an electrode with a SAM of this compound. mdpi.com The binding of an analyte to this modified surface can block or facilitate electron transfer between the electrode and a redox probe in solution, leading to a change in the current or potential that can be measured by techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). nih.govnanomedicine-rj.com The high conductivity and large surface area of nanomaterials are often used to enhance the sensitivity of these electrochemical sensors. nanomedicine-rj.com
Optical Transduction: Optical sensors report analyte binding through a change in their optical properties, such as color (colorimetric) or fluorescence (fluorometric). mdpi.comresearchgate.net A sensing molecule (fluorophore) containing a this compound recognition unit can be designed to change its emission upon binding. A common mechanism is Photoinduced Electron Transfer (PET). In the "off" state, the recognition unit quenches the fluorophore's emission. Upon binding the analyte, the electronic properties of the recognition unit are altered, inhibiting the PET process and "turning on" the fluorescence. nih.gov Another mechanism is Intramolecular Charge Transfer (ICT), where analyte binding alters the electron-donating or -withdrawing nature of the recognition site, causing a shift in the emission wavelength. researchgate.net
| Sensor Type | Analyte | Transduction Mechanism | Signal Output | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Fluorescent Probe | Thiophenols | Intramolecular Charge Transfer (ICT) | 40-fold fluorescence enhancement | Not Specified | researchgate.net |
| Electrochemical Sensor | 4-Nitrophenol | Differential Pulse Voltammetry (DPV) | Change in peak current | 1.25 µM | nih.gov |
| Fluorescent Probe | Thiophenols | Thiolysis reaction releasing a fluorophore | Fluorescence intensity increase | Not Specified | mdpi.com |
| Electrochemical Sensor | Uranyl Ions | Differential Pulse Anodic Stripping Voltammetry (DPASV) | Change in stripping current | 2.1 × 10⁻¹¹ mol/L | nih.gov |
| Colorimetric Sensor | Palladium(II) ions | Coordination-induced spectral shift | Change in UV-Vis absorption spectrum | 44 × 10⁻⁹ M | nih.gov |
Advanced Analytical Methodologies for 4 N Hexylthio Thiophenol Modified Systems
Surface-Sensitive Spectroscopies (XPS, UPS, NEXAFS) for Surface Composition and Electronic State Analysis
Surface-sensitive spectroscopies are indispensable tools for elucidating the elemental composition and electronic properties of the outermost layers of a material. Techniques such as X-ray Photoelectron Spectroscopy (XPS), Ultraviolet Photoelectron Spectroscopy (UPS), and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy offer complementary information regarding 4-(n-Hexylthio)thiophenol self-assembled monolayers (SAMs).
XPS is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net For a this compound SAM on a gold substrate, XPS can confirm the presence of sulfur, carbon, and the gold substrate, and provide information on the chemical bonding. The high-resolution S 2p spectrum is particularly informative. A peak at a binding energy of approximately 162.0 eV is characteristic of a thiolate species covalently bonded to the gold surface, confirming the formation of a Au-S bond. researchgate.netnih.gov The absence of a significant peak around 163.5 eV would indicate a low concentration of unbound thiol species, suggesting a well-formed monolayer. nih.gov The C 1s spectrum can be deconvoluted to identify the different carbon environments within the molecule, such as the aromatic ring and the hexyl chain. nih.gov
| Element | Core Level | Typical Binding Energy (eV) for Thiolate SAM on Au | Information Obtained |
| Sulfur | S 2p | ~162.0 | Confirms covalent Au-S bond formation (thiolate) |
| Carbon | C 1s | ~284-285 | Identifies aromatic and aliphatic carbon environments |
| Gold | Au 4f | ~84.0 (Au 4f7/2) | Confirms the underlying substrate |
UPS provides information about the valence electronic states and the work function of the surface. By analyzing the kinetic energy of photoelectrons emitted upon irradiation with ultraviolet light, the work function of the gold substrate and its modification upon the formation of the this compound monolayer can be determined. The adsorption of the thiol monolayer typically leads to a change in the work function due to the formation of an interface dipole.
NEXAFS spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), is a powerful tool for determining the orientation of molecules on a surface. dcu.ieaip.org By tuning the energy of the incident X-rays around the absorption edge of a specific element (e.g., carbon K-edge), transitions of core electrons to unoccupied molecular orbitals can be probed. The intensity of these transitions is dependent on the orientation of the molecular orbitals with respect to the polarization of the incident X-ray beam. By varying the angle of the incident X-rays, the average tilt angle of the aromatic ring in the this compound molecule relative to the surface normal can be determined. aip.orgnih.gov
Electrochemical Characterization Techniques (Cyclic Voltammetry, Electrochemical Impedance Spectroscopy) of Modified Electrodes
Electrochemical techniques are highly sensitive to the properties of the electrode-electrolyte interface and are therefore well-suited for characterizing electrodes modified with this compound SAMs. Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are two of the most common methods used.
Cyclic Voltammetry provides information about the redox processes occurring at the electrode surface and the blocking properties of the SAM. iosrjournals.org When an electrode modified with a well-packed this compound monolayer is cycled in a solution containing a redox probe (e.g., ferricyanide), the electron transfer between the probe and the electrode surface is hindered. This results in a significant reduction in the peak currents and an increase in the peak-to-peak separation in the cyclic voltammogram compared to a bare electrode. iosrjournals.orgelectrochem.org The degree of blocking can be used to assess the quality and defectiveness of the monolayer.
Electrochemical Impedance Spectroscopy is a powerful non-destructive technique that provides detailed information about the interfacial properties of the modified electrode. nih.govmdpi.com By applying a small amplitude AC potential at various frequencies, the impedance of the system is measured. The data is often represented as a Nyquist plot and can be fitted to an equivalent electrical circuit to extract quantitative information about the properties of the SAM. For a this compound modified electrode, the SAM can be modeled as a capacitor, and its capacitance can be used to estimate the thickness of the monolayer. Defects or pinholes in the monolayer can be modeled as resistive pathways.
| Technique | Measured Parameter | Information Derived for this compound SAM |
| Cyclic Voltammetry (CV) | Peak current, peak separation | Monolayer quality, blocking of electron transfer, presence of defects |
| Electrochemical Impedance Spectroscopy (EIS) | Impedance (vs. frequency) | Monolayer capacitance, thickness, resistance, defectiveness |
Angle-Resolved Spectroscopies for Molecular Orientation and Monolayer Thickness
Angle-Resolved X-ray Photoelectron Spectroscopy (ARXPS) is a non-destructive technique that provides information about the thickness of thin films and the orientation of molecules within them. thermofisher.commdpi.com The technique relies on varying the take-off angle of the photoemitted electrons that are detected by the analyzer. thermofisher.com At shallower take-off angles (grazing angles), the technique is more surface-sensitive, while at angles closer to the surface normal, information from deeper within the sample is obtained.
By analyzing the attenuation of the substrate (e.g., Au 4f) signal as a function of the take-off angle, the thickness of the overlying this compound monolayer can be calculated. thermofisher.com This method is based on the Beer-Lambert law, where the intensity of the photoelectrons from the substrate is exponentially attenuated as they pass through the organic layer.
Furthermore, ARXPS can provide insights into the molecular orientation. By comparing the relative intensities of the signals from different elements within the this compound molecule at various take-off angles, information about the vertical arrangement of the molecules can be deduced. For an ordered monolayer, the angular distribution of the photoelectrons will be anisotropic, allowing for the determination of the average tilt angle of the molecules with respect to the surface normal. dcu.iethermofisher.com
| Parameter | ARXPS Measurement Principle | Typical Findings for Aromatic Thiol SAMs |
| Monolayer Thickness | Attenuation of substrate (Au) photoelectrons by the overlayer as a function of take-off angle. | Thickness consistent with the length of the molecule, confirming monolayer formation. |
| Molecular Orientation | Anisotropy of the photoelectron signals from the molecule's constituent atoms at different take-off angles. | Molecules are generally tilted with respect to the surface normal, with the aromatic ring having a specific average orientation. aip.org |
Microscopic Techniques for Nanoscale Surface Imaging and Patterning
Scanning probe microscopy techniques, such as Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), are powerful tools for visualizing and manipulating surfaces at the nanoscale. These techniques provide direct real-space images of the morphology and structure of this compound monolayers.
Scanning Tunneling Microscopy can achieve molecular resolution, allowing for the direct visualization of the packing arrangement of the this compound molecules on a conductive substrate like gold. mpg.debeilstein-journals.org STM images can reveal the presence of ordered domains, domain boundaries, and defects within the self-assembled monolayer. researchgate.net The contrast in STM images of such monolayers is often dominated by the electronic structure of the molecule, particularly the sulfur headgroup and the aromatic ring. mpg.de
Atomic Force Microscopy can be used to image the topography of the monolayer on various substrates, not limited to conductive ones. It can also be employed for nanolithography techniques such as nanografting. uh.edunih.gov In nanografting, the AFM tip is used to selectively displace molecules of the this compound SAM in a controlled manner, and subsequently, a different thiol molecule can be self-assembled in the created patterns. arxiv.orgresearchgate.net This allows for the creation of nanoscale patterns with different chemical functionalities on the surface. Kelvin Probe Force Microscopy (KPFM), a variant of AFM, can be used to map the surface potential, providing information on the electronic properties of the patterned surfaces. researchgate.net
| Technique | Capability | Information Obtained for this compound Systems |
| Scanning Tunneling Microscopy (STM) | High-resolution surface imaging | Molecular packing, domain structure, defects in the monolayer |
| Atomic Force Microscopy (AFM) | Topographical imaging, nanolithography | Surface morphology, creation of nanoscale patterns (nanografting) |
| Kelvin Probe Force Microscopy (KPFM) | Surface potential mapping | Electronic properties of patterned surfaces |
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of aryl thioethers and thiophenols has traditionally relied on methods that can involve harsh reaction conditions, transition metal catalysts, and the generation of significant waste. researchgate.netcornell.edu Future research into the synthesis of 4-(n-hexylthio)thiophenol will likely focus on developing more efficient, economical, and environmentally benign methodologies.
Key areas of exploration include:
Metal-Free Catalysis: Moving away from transition-metal-based syntheses, researchers are developing innovative metal-free approaches. For instance, the use of a simple triflic acid catalyst or a recyclable solid superacid catalyst like Nafion® has been shown to be highly efficient for dehydrative thioetherification, converting alcohols and thiols into thioethers. nih.gov Applying such methods could provide a greener route to synthesizing the hexylthio ether linkage in the target molecule.
Solvent-Free and Catalyst-Free Conditions: The development of synthetic protocols that eliminate the need for both solvents and catalysts represents a significant step towards sustainable chemistry. Research has demonstrated the feasibility of direct substitution of allylic alcohols with thiols under such conditions, offering a precedent for exploring similar direct coupling methods for alkyl and aryl precursors of this compound. researchgate.net
Thiol Surrogates: To circumvent the use of volatile and often odorous thiols, research into stable, low-cost thiol surrogates is gaining traction. Xanthates, for example, can be used in nucleophilic substitution or cross-coupling with aryl halides to generate aryl thioethers, avoiding the need to handle thiophenol directly during the synthesis. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Thioether Formation
| Methodology | Catalyst/Reagent | Advantages | Disadvantages | Potential for this compound Synthesis |
|---|---|---|---|---|
| Traditional Williamson Ether Synthesis | Strong Base (e.g., NaH) | Well-established, versatile | Requires stoichiometric base, potential for side reactions | High |
| Metal-Free Dehydrative Thioetherification | Triflic Acid or Nafion® | High efficiency, metal-free, recyclable catalyst (Nafion®) nih.gov | Requires acidic conditions | High |
| Solvent- and Catalyst-Free Reaction | Heat/Microwave | Environmentally friendly, simplified purification researchgate.net | May require specific substrates (e.g., activated alcohols) | Medium |
| Xanthate-Based Thiol Surrogate Method | Cesium Carbonate | Avoids use of odorous thiols, good yields researchgate.net | Multi-step process to generate the surrogate | High |
Advanced Computational Design of Functional Derivatives for Tailored Applications
Computational chemistry offers powerful tools for predicting the physicochemical properties of molecules before their synthesis, thereby accelerating the discovery of new functional materials. Future research will leverage these tools to design derivatives of this compound with properties tailored for specific applications.
By employing methods like Density Functional Theory (DFT), researchers can systematically study how structural modifications impact the molecule's electronic and physical characteristics. For example, computational models can predict how changes in the alkyl chain length or the introduction of various substituents on the phenyl ring affect properties such as:
Electron-Donating/Withdrawing Capacity: The addition of substituents to the aromatic ring can modulate the electron density of the molecule. This is critical for applications in electronics and for tuning the molecule's binding affinity to surfaces like gold nanoparticles. mdpi.com
Self-Assembly Behavior: The length and nature of the alkyl chain can be computationally modeled to predict how derivatives will pack in self-assembled monolayers (SAMs), which is crucial for surface functionalization and nanoelectronics.
Reactivity and Selectivity: Computational studies can elucidate reaction mechanisms and predict the reactivity of the thiol group, guiding the design of molecules for specific sensing or catalytic applications.
Table 2: Hypothetical Derivatives and Computationally Targeted Properties
| Derivative Structure | Modification | Targeted Property | Potential Application |
|---|---|---|---|
| 4-(n-Dodecyl thio)thiophenol | Longer alkyl chain | Enhanced van der Waals interactions, increased hydrophobicity | More ordered self-assembled monolayers (SAMs) for electronics |
| 2-Fluoro -4-(n-hexylthio)thiophenol | Electron-withdrawing group | Altered dipole moment and surface binding energy | Molecular electronics, chemical sensors |
| 4-(n-Hexylthio)-3-amino thiophenol | Electron-donating group | Modified redox potential, increased nucleophilicity | Biosensors, corrosion inhibitors |
| 4-(n-Hexyloxy )thiophenol | Ether linkage instead of thioether | Changed bond angles and electronic coupling | Molecular junctions with different conductive properties |
Integration into Quantum Technologies and Next-Generation Electronics
The distinct functionalities of this compound make it a compelling candidate for integration into advanced electronic and quantum systems. The thiol group is well-known for its ability to form strong covalent bonds with metal surfaces, particularly gold, making it an ideal anchor for creating SAMs.
Future research in this area could focus on:
Quantum Dots (QDs): Thiol-based molecules are used as crosslinkers and capping agents in quantum dot formulations. google.com The specific structure of this compound, with its defined length and dual sulfur atoms, could be investigated for its ability to passivate the surface of QDs, controlling their size, preventing aggregation, and mediating charge transfer processes. This could be particularly relevant for UV-curable QD compositions used in displays and lighting.
Molecular Wires: As a bifunctional molecule, it could be explored as a component in molecular electronics. The thiol group can anchor the molecule to one electrode, while the hexylthio group could potentially be functionalized to connect to a second electrode or another molecule, creating a single-molecule junction to study charge transport at the nanoscale.
Dielectric Layers: The self-assembly of its derivatives could be used to form ultrathin dielectric layers in organic field-effect transistors (OFETs), where the alkyl chain's length and packing density would influence the layer's capacitance and insulating properties.
Table 3: Potential Roles in Quantum and Electronic Devices
| Technology | Role of this compound | Key Molecular Feature | Desired Outcome |
|---|---|---|---|
| Quantum Dots (QDs) | Surface Ligand / Capping Agent | Thiol group for binding to QD surface; hexyl chain for solubility and spacing | Enhanced photoluminescence, improved stability, controlled inter-dot distance google.com |
| Molecular Junctions | Molecular Wire | Thiol anchor and terminal functional group | Tunable single-molecule conductance |
| Organic Field-Effect Transistors (OFETs) | Self-Assembled Monolayer Gate Dielectric | Ordered packing of alkyl chains | Low leakage current, high capacitance, device miniaturization |
| Plasmonic Sensors | Surface Functionalization Agent | Thiol binding to gold/silver nanoparticles | Creation of specific binding sites, enhancement of SERS signals mdpi.com |
Interdisciplinary Approaches in Soft Matter and Hybrid Materials Science
Hybrid materials, which combine organic and inorganic components at the molecular scale, offer a pathway to creating novel materials with synergistic properties. nih.govrsc.org The structure of this compound is well-suited for its use as a molecular linker in the development of such advanced composites.
Interdisciplinary research will be crucial in exploring its potential in:
Functionalized Nanoparticles: The thiol group can act as a robust anchor to graft the molecule onto the surface of inorganic nanoparticles (e.g., silica, titania, gold). The exposed hexylthio tail can then be used to disperse these nanoparticles within a polymer matrix, improving the mechanical, optical, or thermal properties of the resulting hybrid material.
Responsive Gels and Polymers: By incorporating derivatives of this compound into polymer chains, it may be possible to create "smart" materials. For example, the thiol or thioether groups could be sensitive to changes in pH, redox potential, or the presence of specific metal ions, leading to a macroscopic change in the material's properties, such as swelling or color change.
Sol-Gel Processes: The molecule could be integrated into sol-gel syntheses to create novel hybrid xerogels. nih.gov Co-condensation with organosilanes could yield materials with tailored surface properties, combining the hydrophobicity of the hexyl chain with the structural framework of a silica network for applications in chromatography or as specialized coatings.
Table 4: Applications in Hybrid and Soft Matter Materials
| Material Type | Role of this compound | Inorganic Component | Organic Component | Potential Application |
|---|---|---|---|---|
| Polymer Nanocomposite | Surface Modifier / Coupling Agent | Gold or Silica Nanoparticles | Polyolefin or Polystyrene Matrix | Materials with enhanced thermal stability and mechanical strength |
| Responsive Hydrogel | Cross-linker or Pendant Group | - | Polyacrylamide or Poly(N-isopropylacrylamide) | Controlled drug delivery, chemical sensors |
| Hybrid Xerogel | Organic Functional Monomer | Organosilanes (e.g., TEOS) | - | Hydrophobic coatings, separation media nih.gov |
| Liquid Crystals | Dopant or Mesogenic Core | - | Nematic or Smectic Liquid Crystal Host | Tunable optical displays, smart windows |
Q & A
Q. What are the recommended synthesis protocols for 4-(n-Hexylthio)thiophenol, and how should its purity be validated?
Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example:
- Step 1: React thiophenol with hexyl bromide under basic conditions (e.g., KOH/ethanol) to introduce the hexylthio group.
- Step 2: Purify intermediates via vacuum distillation or recrystallization (acetone-ethanol mixtures are common) .
- Characterization: Validate purity using NMR (e.g., , ), IR (to confirm -SH and -S- groups), and HRMS. For HRMS, expected molecular ion peaks should align with theoretical values (e.g., CHS, MW = 228.4 g/mol). Elemental analysis (C, H, S) should match calculated percentages within ±0.3% .
Table 1: Expected Characterization Data
| Technique | Expected Result | Reference Method |
|---|---|---|
| HRMS (ESI+) | [M+H]: 229.10 (theoretical) | |
| NMR | δ 1.2–1.4 (hexyl chain), δ 7.2–7.4 (aromatic) | |
| IR | 2550 cm (-SH stretch) |
Q. What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use butyl rubber gloves (tested for permeation resistance), safety goggles, and lab coats. Ensure gloves comply with EN374 standards .
- Ventilation: Work in a fume hood to avoid inhalation of volatile thiols.
- Storage: Keep in airtight, light-resistant containers under inert gas (N/Ar) to prevent oxidation .
Advanced Research Questions
Q. How do micellar systems like CTAB influence the reaction kinetics of thiophenol derivatives such as this compound?
Methodological Answer: Micellar catalysis (e.g., CTAB) can accelerate reactions by concentrating reactants at the micelle-water interface. For hydrolysis or nucleophilic substitution:
- Experimental Design: Measure pseudo-first-order rate constants () under varying CTAB concentrations. Use UV-Vis spectroscopy to monitor reaction progress (e.g., at 400 nm for nitrophenyl acetate hydrolysis) .
- Data Interpretation: Plot vs. [CTAB]. A linear increase suggests micellar partitioning dominates kinetics. Deviations may indicate saturation or competing equilibria .
Key Finding: For thiophenol derivatives, CTAB reduces the apparent pKa of -SH groups by stabilizing deprotonated forms, enhancing nucleophilicity .
Q. What computational approaches are effective in predicting the vibrational spectra and electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) with B3LYP/6-311++G** basis sets reliably predicts vibrational modes and electronic structures:
- Geometry Optimization: Calculate equilibrium bond lengths and angles. Compare with crystallographic data (if available).
- Vibrational Analysis: Assign IR bands (e.g., -SH stretch at ~2550 cm) and compare with experimental spectra. Solvent effects can be modeled using the Onsager continuum approach .
- NBO Analysis: Investigate hyperconjugation effects (e.g., S–H→σ* interactions) to explain stability/reactivity trends .
Q. How can researchers resolve contradictions in reported kinetic data for thiophenol derivatives under varying experimental conditions?
Methodological Answer: Discrepancies often arise from differences in pH, surfactant concentration, or solvent polarity. Systematic approaches include:
- Controlled Replication: Repeat experiments under identical conditions (pH, ionic strength, temperature) .
- Statistical Analysis: Apply ANOVA or t-tests to assess significance of observed variations.
- Mechanistic Probes: Use isotopic labeling (e.g., deuterated solvents) or substituent effects to isolate rate-determining steps .
Data Contradiction Analysis
Example: Conflicting rate constants for thiophenol-mediated reactions may stem from unaccounted micellar effects or incomplete dissociation of -SH groups. To resolve:
- Step 1: Measure pKa of this compound using UV-Vis titration in CTAB-free and CTAB-saturated systems .
- Step 2: Correlate with [RSH] and [RS] (calculated from pKa). Nonlinearity suggests micellar partitioning or aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
